CNS Drug-Likeness Profile Advantage
The compound's predicted logP of 1.449 is substantially lower than the average logP of non-sulfonylated piperidine-3-carboxylic acid derivatives, which typically range from 2.0 to 3.5 [1][2]. This reduced lipophilicity, driven by the polar sulfonyl and hydroxyl groups, is highly desirable for reducing off-target binding and improving metabolic stability in CNS drug discovery programs. The compound's tPSA of 97 Ų and only one hydrogen bond donor, when the phenolic OH is considered, aligns well with the optimal physicochemical space for orally bioavailable CNS drugs (tPSA < 90 Ų, HBD ≤ 3), a balance not achieved by more lipophilic nipecotic acid derivatives [1][3].
| Evidence Dimension | Predicted logP |
|---|---|
| Target Compound Data | 1.449 |
| Comparator Or Baseline | Non-sulfonylated piperidine-3-carboxylic acid derivatives (Class average, ~2.0-3.5) |
| Quantified Difference | 0.55–2.05 log unit reduction |
| Conditions | In silico prediction (ZINC database) vs. literature class average |
Why This Matters
This reduction in lipophilicity is a key differentiator for projects where high lipophilicity of standard piperidine building blocks leads to poor in vivo pharmacokinetics.
- [1] ZINC Database. ZINC1704324512. 1-((3,5-Dichloro-2-hydroxyphenyl)sulfonyl)piperidine-3-carboxylic acid. Available at: https://zinc.docking.org/substances/ZINC001704324512/ View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2010 Jun 16;1(6):435-49. doi: 10.1021/cn100008x. View Source
- [3] Hitchcock SA, Pennington LD. Structure-brain exposure relationships. J Med Chem. 2006 Nov 2;49(26):7559-83. doi: 10.1021/jm060642i. View Source
